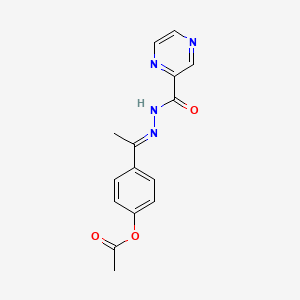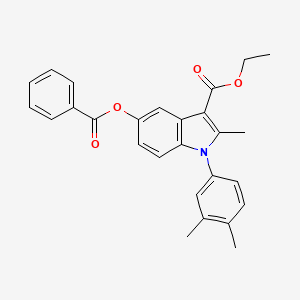
4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate are not widely documented. it is typically synthesized through a series of organic reactions involving the coupling of pyrazine derivatives with phenyl acetate under controlled conditions . Industrial production methods are not well-established due to its specialized use in research.
Chemical Reactions Analysis
4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate can be compared with other similar compounds, such as:
N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
This compound: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H14N4O3 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-(pyrazine-2-carbonylamino)carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C15H14N4O3/c1-10(12-3-5-13(6-4-12)22-11(2)20)18-19-15(21)14-9-16-7-8-17-14/h3-9H,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
RSDZIRVKIMNISI-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675120.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11675132.png)
![2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11675135.png)
![5-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11675146.png)
![2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol](/img/structure/B11675151.png)
![5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675158.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11675161.png)
![4-(4-chlorobenzyl)-N-[(1Z)-1-(4-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B11675164.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-phenyl-acetamide](/img/structure/B11675167.png)
![4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11675173.png)
![ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate](/img/structure/B11675174.png)

![3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11675194.png)

